molecular formula C10H6N2O2 B3254306 2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one CAS No. 23589-34-6

2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one

Cat. No.: B3254306
CAS No.: 23589-34-6
M. Wt: 186.17 g/mol
InChI Key: PCXYBJMMQCXEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoquinoline derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile, and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Properties

IUPAC Name

[1,2,4]oxadiazolo[3,2-a]isoquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-11-9-8-4-2-1-3-7(8)5-6-12(9)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXYBJMMQCXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 2
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 3
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 4
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 5
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 6
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one

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